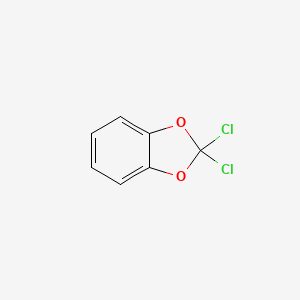

2,2-Dichloro-1,3-benzodioxole

Beschreibung

2,2-Dichloro-1,3-benzodioxole (CAS 2032-75-9) is a halogenated benzodioxole derivative with the molecular formula C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol . Key physicochemical properties include a boiling point of 215°C, density of 1.54 g/cm³, and moisture sensitivity . Structurally, it features two chlorine atoms at the 2-position of the 1,3-benzodioxole ring, contributing to its reactivity and applications in organic synthesis, such as Friedel-Crafts carboxylation .

Eigenschaften

IUPAC Name |

2,2-dichloro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNKOUVBELKKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452991 | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2032-75-9 | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2032-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-1,3-benzodioxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DICHLORO-1,3-BENZODIOXOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1,3-benzodioxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Dichloro-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Procedure

- A precursor such as benzodioxole is subjected to chlorination using dichloromethane or similar chlorinating agents.

- The reaction is catalyzed by Lewis acids (e.g., aluminum chloride) to facilitate electrophilic substitution.

- The reaction is performed under controlled temperatures to prevent over-chlorination.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Aluminum chloride or similar |

| Solvent | Dichloromethane |

| Temperature | Typically between 0°C–50°C |

Yield

This method generally produces moderate yields (50–70%), depending on the purity of the precursor and reaction conditions.

Method 2: Two-Step Synthesis from Hydroxybenzaldehyde

This method involves a two-step process starting from 3-methoxy-2-hydroxybenzaldehyde:

Step 1: Formation of 2,3-Dihydroxybenzaldehyde

- React 3-methoxy-2-hydroxybenzaldehyde with an inorganic base (e.g., sodium hydroxide) in a protic solvent.

- Hydrogen peroxide is added dropwise to induce hydrolysis.

- After completion, acidify the mixture to pH 1–2 using hydrochloric acid and extract with dichloromethane.

Step 2: Cyclization and Chlorination

- Add the aqueous solution of 2,3-dihydroxybenzaldehyde and alkali to an aprotic solvent.

- Introduce dichlorodifluoromethane for cyclization and chlorination.

Reaction Conditions

| Step | Solvent | Base | Temperature | Duration |

|---|---|---|---|---|

| Hydrolysis | Protic solvent | NaOH | ≤50°C | ~18 hours |

| Cyclization | Aprotic solvent | NaOH/KOH | ~60°C | ~5 hours |

Yield

This method achieves high yields (~85%) for intermediate compounds such as 2,3-dihydroxybenzaldehyde and up to ~88% for the final product.

Method 3: Catalytic Conversion Using Potassium Fluoride

In this approach, potassium fluoride acts as a catalyst in converting precursors like dichlorobenzodioxole into difluorobenzodioxole derivatives:

Procedure

- React 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of hydrogen fluoride catalysts (e.g., cesium hydrogen fluoride).

- Perform the reaction under anhydrous conditions to enhance selectivity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Potassium hydrogen fluoride |

| Solvent | Anhydrous |

| Temperature | Moderate (~50°C–100°C) |

Yield

Yields vary depending on catalyst efficiency but typically range between 70–80%.

Comparative Analysis

The table below summarizes key aspects of each method:

| Method | Precursors | Solvents | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Chlorination | Benzodioxole | Dichloromethane | ~50–70 | Moderate |

| Two-Step Synthesis | Hydroxybenzaldehyde derivatives | Protic/Aprotic | ~85–88 | Low (Eco-friendly solvents) |

| Catalytic Conversion | Dichlorobenzodioxole | Anhydrous | ~70–80 | Low |

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as hydroxyl and thiol groups, leading to the formation of substituted products.

Reduction Reactions: It can be reduced to form 2,2-difluoro-1,3-benzodioxole using potassium fluoride in the presence of a catalyst.

Common Reagents and Conditions

Chlorine: Used in the initial synthesis of this compound.

Potassium Fluoride: Used in the reduction reaction to form 2,2-difluoro-1,3-benzodioxole.

Radical Initiators: Essential for the chlorination process.

Major Products Formed

2,2-Difluoro-1,3-benzodioxole: Formed through the reduction of this compound.

Substituted Benzodioxoles: Formed through substitution reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Derivatives

One of the primary applications of 2,2-dichloro-1,3-benzodioxole is its conversion to 2,2-difluoro-1,3-benzodioxole through a chlorine-fluorine exchange reaction. This process typically involves the use of potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride. The reaction conditions are usually maintained at low temperatures (between -10°C and 0°C) to optimize yields .

Table 1: Reaction Conditions for Synthesis of 2,2-Difluoro-1,3-benzodioxole

| Reactants | Catalyst | Temperature | Yield |

|---|---|---|---|

| This compound | Potassium fluoride | -10°C to 0°C | Up to 95% |

| This compound | Sodium hydrogen fluoride | -10°C to 0°C | Variable |

| This compound | Quaternary ammonium salts | -10°C to 0°C | Variable |

This transformation is significant as 2,2-difluoro-1,3-benzodioxole is widely utilized in the synthesis of agrochemicals and pharmaceuticals .

Role in Agrochemical Development

The fluorinated derivatives produced from this compound have been found to enhance the efficacy and stability of agrochemicals. These compounds can act as fungicides and insecticides due to their unique chemical properties that improve bioavailability and reduce degradation in environmental conditions .

Biodegradation Studies

Recent studies have investigated the biodegradation of compounds derived from this compound. For instance, research demonstrated that specific bacterial strains could metabolize these compounds effectively, releasing free fluoride ions during the process. This indicates potential pathways for bioremediation strategies that utilize microorganisms to break down harmful chemical residues in agricultural settings .

Analytical Applications

In analytical chemistry, this compound can be separated and analyzed using high-performance liquid chromatography (HPLC). The compound can be effectively analyzed on specific HPLC columns under optimized conditions involving acetonitrile and water as mobile phases. This application is crucial for quality control in pharmaceutical manufacturing processes where purity and concentration must be accurately assessed .

Table 2: HPLC Analysis Conditions for this compound

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC column |

| Detection Method | Mass Spectrometry (MS) compatible |

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of 2,2-difluoro-1,3-benzodioxole from its dichloro precursor highlighted various reaction parameters affecting yield. The researchers found that adjusting the concentration of potassium fluoride and maintaining anhydrous conditions significantly improved product yields .

Case Study: Environmental Impact Assessment

Another investigation examined the environmental impact of using fluorinated compounds derived from this compound in agricultural practices. It was noted that while these compounds provided effective pest control solutions, their persistence in soil raised concerns about long-term ecological effects .

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1,3-benzodioxole involves its reactivity with nucleophiles. The compound’s chlorine atoms are highly reactive, allowing it to form covalent bonds with various nucleophilic groups. This reactivity is exploited in its use as an intermediate in chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

2,2-Diphenyl-1,3-benzodioxole

- Substituents : Phenyl groups at the 2-position instead of chlorine.

- Molecular Weight : 288.3 g/mol .

- Key Differences: Bioactivity: Demonstrates high binding affinity to MAGE-A protein (implicated in non-small cell lung cancer) via interactions with branched-chain amino acids . Pharmacokinetics: Exhibits high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted therapies .

- Contrast : Unlike the dichloro derivative, its phenyl groups enhance lipophilicity, improving membrane permeability but reducing electrophilic reactivity .

2,2-Difluoro-1,3-benzodioxole (DFBD)

- Substituents : Fluorine atoms at the 2-position.

- Molecular Weight : 158.1 g/mol .

- Key Differences :

- Microbial Defluorination : Acts as a substrate for Pseudomonas putida F1 via toluene dioxygenase, leading to enzymatic defluorination .

- Environmental Reactivity : Fluorine’s higher electronegativity and stronger C-F bond reduce chemical reactivity compared to the dichloro analog, making DFBD less versatile in synthetic applications .

5,6-Dichloro-2,2-difluoro-1,3-benzodioxole

6-Benzyl-1,3-benzodioxole Derivatives

- Substituents : Methoxy or ethoxy groups at position 5 and a benzyl group at position 5.

- Key Differences :

- Antimitotic Activity : These derivatives inhibit tubulin polymerization, with activity dependent on a para-methoxy group on the benzyl moiety. The intact dioxole ring is critical, similar to this compound’s structural requirements .

- Contrast : Substitutions at positions 5 and 6 modulate binding to tubulin, whereas 2,2-dichloro derivatives prioritize electrophilic reactivity over direct biological targeting .

5-Substituted 1,3-Benzodioxoles (e.g., 5-t-butyl, 5-n-butyl)

- Substituents : Alkyl groups at the 5-position.

- dioxole ring) critically influences cytochrome P450 modulation .

Data Table: Comparative Analysis of Key Compounds

Biologische Aktivität

Overview

2,2-Dichloro-1,3-benzodioxole (DCBD) is an organic compound with the molecular formula CHClO. It is a derivative of 1,3-benzodioxole, characterized by the substitution of two chlorine atoms at the 2-position. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and toxicology.

DCBD is synthesized through the chlorination of 1,3-benzodioxole in the presence of a radical initiator. The reaction typically utilizes solvents like benzotrifluoride to enhance yield and purity. The molecular structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry.

1. Enzyme Interaction

DCBD has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to enzyme inhibition, affecting metabolic pathways and potentially leading to toxicological effects due to the accumulation of substrates that are normally processed by these enzymes .

2. Cellular Effects

Research indicates that DCBD influences cell signaling pathways by modulating levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative stress, impacting gene expression related to antioxidant defense mechanisms. This modulation can disrupt cellular metabolism by inhibiting key metabolic enzymes.

3. Anticancer Potential

Studies have explored the anticancer properties of benzodioxole derivatives, including DCBD. These compounds have demonstrated anti-tumor activity by promoting apoptosis and inhibiting cancer cell proliferation through various mechanisms such as oxidative stress induction and enzyme inhibition . For instance, certain derivatives have been shown to enhance the efficacy of arsenicals in treating leukemia by prolonging their action in the bloodstream .

4. Anti-hyperlipidemic Effects

Recent findings suggest that benzodioxole derivatives exhibit significant anti-hyperlipidemic properties. In animal models, compounds derived from DCBD have reduced plasma lipid levels and improved liver function markers, indicating potential therapeutic applications for lipid-related disorders .

The biological activity of DCBD can be attributed to several mechanisms:

- Enzyme Inhibition : Binding to cytochrome P450 enzymes results in reduced metabolic activity.

- Oxidative Stress Modulation : By altering ROS levels, DCBD influences cellular signaling and gene expression.

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through oxidative stress pathways.

Case Study 1: Enzyme Interaction

A study demonstrated that long-term exposure to DCBD led to persistent changes in cellular metabolism and gene expression profiles in liver cells. The compound inhibited cytochrome P450 activity, resulting in altered drug metabolism and potential toxicity.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines showed that DCBD derivatives significantly inhibited cell growth and induced apoptosis. The mechanism involved the inhibition of thioredoxin system enzymes, leading to increased oxidative stress and subsequent cancer cell death .

Data Table: Biological Activities of DCBD Derivatives

Q & A

Q. What are the established synthetic routes for 2,2-dichloro-1,3-benzodioxole, and what methodological considerations ensure high yield and purity?

Answer: The compound is synthesized via a two-step process:

Catechol reaction with phosgene to form an intermediate carbonate.

Chlorination using phosphorus pentachloride (PCl₅) in inert solvents like toluene or chlorobenzene under reflux .

Key considerations :

Q. How is this compound characterized structurally and thermally?

Answer:

- Structural analysis : ¹H/¹³C NMR and FT-IR confirm the absence of hydroxyl groups (from catechol) and presence of chloro substituents.

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~340°C under nitrogen, indicating suitability for high-temperature polymerization .

- Crystallinity : X-ray diffraction (XRD) reveals amorphous polymer structures when used in polyorthocarbonates .

Q. What are the primary reaction pathways involving this compound in organic synthesis?

Answer:

- Friedel-Crafts carboxylation : Reacts with aromatic compounds (e.g., benzene) in CH₂Cl₂ using Lewis acids (AlCl₃ or SnCl₄) to yield o-hydroxyphenylcarboxylate esters (51–100% yield) .

- Polymerization : Condensation with diphenols (e.g., bisphenol A) forms polyorthocarbonates with Mₙ up to 69,000 .

Advanced Research Questions

Q. How does stoichiometric imbalance in polymerization reactions affect molecular weight?

Answer: Contrary to classical step-growth theory, excess this compound (0.7 equivalents) maximizes polyorthocarbonate Mₙ. This arises from:

Q. Why does nucleophilicity of diphenols influence polymer molecular weight (Mₙ)?

Answer: Higher nucleophilicity (e.g., electron-rich diphenols like resorcinol) accelerates chain propagation. For example:

| Diphenol | Mₙ Range |

|---|---|

| Bisphenol A | 14,000–69,000 |

| 4,4'-Biphenol | 25,000–58,000 |

| Stronger nucleophiles reduce side reactions (e.g., hydrolysis), enhancing Mₙ . |

Q. How can contradictory data on reaction yields or molecular weights be resolved?

Answer:

- Reaction monitoring : Use TLC (e.g., ethyl acetate/hexane, 1:20) to track intermediate formation .

- Catalyst optimization : Replace AlCl₃ with SnCl₄ for less acidic conditions, minimizing side reactions in carboxylation .

- Stoichiometric tuning : Adjust monomer ratios to account for kinetic asymmetries in polymerization .

Q. What methodologies assess the thermal degradation mechanisms of polyorthocarbonates derived from this compound?

Answer:

Q. How do electronic effects in this compound derivatives influence their reactivity in nonlinear optical (NLO) applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.